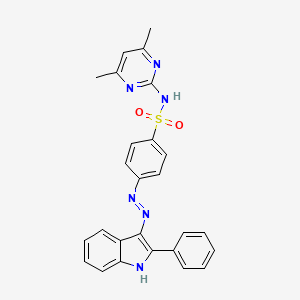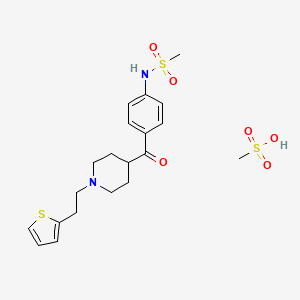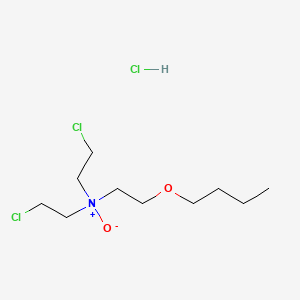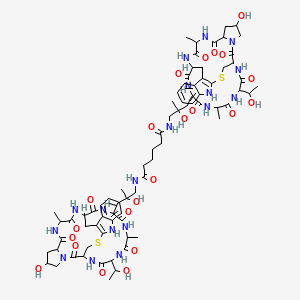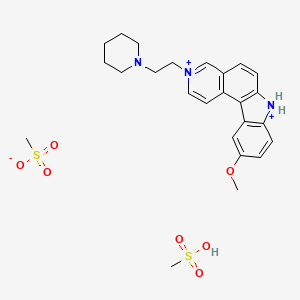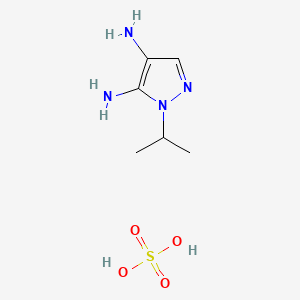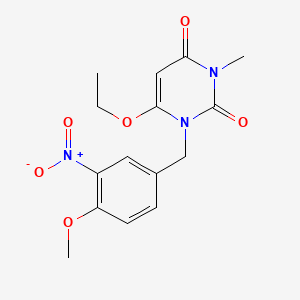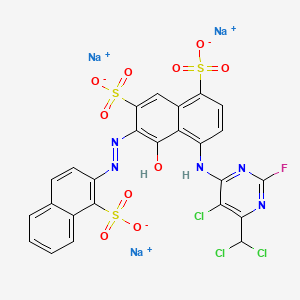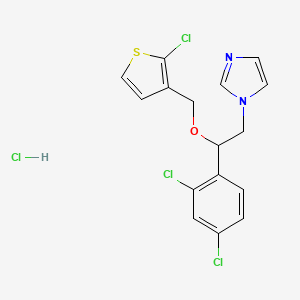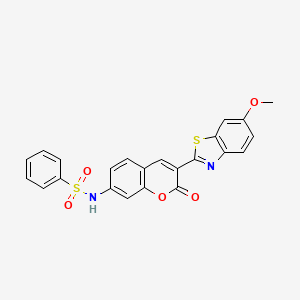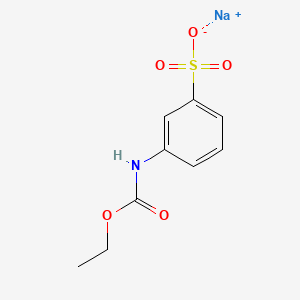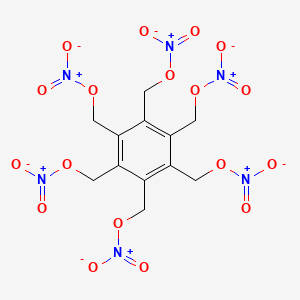
Benzenehexamethanol, hexanitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenehexamethanol, hexanitrate is a nitrate ester compound known for its explosive properties. Nitrate esters are formed from materials containing hydroxyl groups, and compounds with multiple hydroxyl groups, such as polyols, are nitrated to produce explosive compounds . This compound is part of a broader class of nitrate esters, which have applications in both commercial and military sectors.
Métodos De Preparación
The synthesis of Benzenehexamethanol, hexanitrate involves the nitration of benzenehexamethanol. The process typically requires a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the formation of the hexanitrate ester . Industrial production methods often involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Benzenehexamethanol, hexanitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Benzenehexamethanol, hexanitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Its nitrate ester properties make it useful in studying the effects of nitrates on biological systems.
Medicine: Nitrate esters are known for their vasodilatory effects, making them useful in the treatment of conditions such as angina pectoris.
Industry: It is used in the production of explosives and propellants.
Mecanismo De Acción
The mechanism of action of Benzenehexamethanol, hexanitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to improved blood flow. This effect is mediated through the activation of soluble guanylate cyclase, which increases the levels of cyclic GMP, ultimately leading to the relaxation of smooth muscle cells .
Comparación Con Compuestos Similares
Benzenehexamethanol, hexanitrate can be compared with other nitrate esters such as:
Pentaerythritol tetranitrate (PETN): Similar in its explosive properties but differs in its sensitivity and stability.
Erythritol tetranitrate (ETN): Chemically similar but slightly more sensitive to friction and impact.
Nitroglycerin (NG): Known for its use in dynamite and medicinal applications, it has different physical properties and stability compared to this compound.
These comparisons highlight the unique properties of this compound, such as its specific stability and reactivity under various conditions.
Propiedades
Número CAS |
105554-30-1 |
|---|---|
Fórmula molecular |
C12H12N6O18 |
Peso molecular |
528.25 g/mol |
Nombre IUPAC |
[2,3,4,5,6-pentakis(nitrooxymethyl)phenyl]methyl nitrate |
InChI |
InChI=1S/C12H12N6O18/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2 |
Clave InChI |
FCPCIAHTKGTSPH-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
